N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom and an indole ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with a suitable precursor, the indole ring is synthesized and fluorinated.
Pyridine Derivative Preparation: The pyridine ring is chlorinated at the 5-position.
Coupling Reaction: The indole and pyridine derivatives are coupled through an acetamide linkage under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(1H-indol-1-yl)acetamide: Lacks the fluorine substitution on the indole ring.
N-(5-bromopyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide: Substitutes chlorine with bromine on the pyridine ring.
N-(5-chloropyridin-2-yl)-2-(6-chloro-1H-indol-1-yl)acetamide: Substitutes fluorine with chlorine on the indole ring.
Properties
Molecular Formula |
C15H11ClFN3O |
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Molecular Weight |
303.72 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(6-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C15H11ClFN3O/c16-11-2-4-14(18-8-11)19-15(21)9-20-6-5-10-1-3-12(17)7-13(10)20/h1-8H,9H2,(H,18,19,21) |
InChI Key |
BBADRQWGAUVZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC=C(C=C3)Cl)F |
Origin of Product |
United States |
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